(R)-(-)-Methylmandelat

Übersicht

Beschreibung

“®-(-)-Methyl mandelate” is a chiral compound that can be employed as a reactant in various chemical syntheses . It is used in the preparation of HMG-CoA reductase inhibitors . The enzyme, found in bacteria and fungi, can also accept a number of substituted mandelate derivatives .

Synthesis Analysis

The synthesis of “®-(-)-Methyl mandelate” involves the use of enantiopure or racemic bidentate mandelate . The thermal decomposition of alkaline earth metal mandelates occurs with the release of benzaldehyde, CO, and CO2 .Molecular Structure Analysis

The molecular structure of “®-(-)-Methyl mandelate” can be determined using various techniques such as X-ray crystallography and 3D electron diffraction . The InChI key for this compound is IWYDHOAUDWTVEP-SSDOTTSWSA-N .Chemical Reactions Analysis

The antimicrobial activity of “®-(-)-Methyl mandelate” depends on its conversion in the urine to formaldehyde . It is also involved in the asymmetric degradation of racemic mandelate by microbial dehydrogenase .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

®-(-)-Methylmandelat dient als chiraler Vorläufer bei der Synthese verschiedener Pharmazeutika. Seine enantiomerenreine Form ist entscheidend für die Herstellung halbsynthetischer Penicilline und Cephalosporine, die zu den Antibiotika-Klassen gehören, die zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt werden. Zusätzlich wird es bei der Synthese von Antitumormitteln und Anti-Adipositas-Medikamenten verwendet, wobei die Chiralität von Molekülen die Wirksamkeit und Sicherheit dieser Medikamente deutlich beeinflussen kann .

Biotransformation

Die Verbindung ist an Biotransformationsprozessen beteiligt, bei denen sie aus racemischer Mandelsäure durch enzymatische Reaktionen hergestellt werden kann. Diese Methode wird wegen ihrer Umweltfreundlichkeit und ihrer Fähigkeit, hochreine Produkte zu liefern, bevorzugt. Die Biotransformation unter Verwendung von mikrobiellen Zellen oder Enzymen bietet eine nachhaltige Alternative zur herkömmlichen chemischen Synthese und reduziert den Bedarf an gefährlichen Chemikalien .

Asymmetrische Synthese

®-(-)-Methylmandelat wird als Ausgangsmaterial oder Zwischenprodukt in der asymmetrischen Synthese verwendet, einer Art der chemischen Synthese, die zu einem Überwiegen eines einzelnen Enantiomers eines chiralen Moleküls führt. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die biologische Aktivität von Medikamenten häufig von ihrer Chiralität abhängt .

Katalyse

Diese Verbindung kann auch Anwendungen als Ligand oder Katalysator in verschiedenen chemischen Reaktionen finden, die Enantioselektivität erfordern. Das Vorhandensein sowohl einer Estergruppe als auch eines chiralen Zentrums ermöglicht eine selektive Bindung an Substrate, wodurch das Ergebnis katalytischer Prozesse beeinflusst wird .

Materialwissenschaft

In der Materialwissenschaft könnte ®-(-)-Methylmandelat möglicherweise bei der Synthese von Polymeren oder anderen Materialien verwendet werden, die bestimmte optische Eigenschaften erfordern. Die Chiralität der Verbindung kann Materialien einzigartige Eigenschaften verleihen, wie z. B. optische Aktivität oder spezifische Wechselwirkungen mit Licht .

Safety and Hazards

The safety data sheet for a related compound, Ethyl ®-(-)-mandelate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

®-(-)-Methyl mandelate, also known as Methyl ®-(-)-mandelate, is a compound that interacts with several targets. One of the primary targets of ®-(-)-Methyl mandelate is the enzyme mandelate racemase . This enzyme is involved in the metabolism of mandelate, a process that is crucial in various microorganisms .

Mode of Action

The interaction of ®-(-)-Methyl mandelate with its targets involves a series of biochemical reactions. For instance, in the case of mandelate racemase, ®-(-)-Methyl mandelate is thought to bind to the enzyme, triggering a conformational change that allows the enzyme to carry out its function . .

Biochemical Pathways

®-(-)-Methyl mandelate is involved in the mandelate metabolic process . This process involves the conversion of mandelate into other compounds through a series of enzymatic reactions. The mandelate metabolic process is a crucial part of the metabolic pathways in various organisms, and ®-(-)-Methyl mandelate plays a key role in this process.

Pharmacokinetics

It is known that the physicochemical properties of a compound can greatly influence its adme properties . Therefore, the ADME properties of ®-(-)-Methyl mandelate would likely be influenced by factors such as its molecular structure and chemical properties.

Result of Action

The molecular and cellular effects of ®-(-)-Methyl mandelate’s action are largely dependent on its interaction with its targets. For example, its interaction with mandelate racemase can lead to changes in the metabolic processes of the organism . .

Action Environment

The action, efficacy, and stability of ®-(-)-Methyl mandelate can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the activity of the enzymes that ®-(-)-Methyl mandelate interacts with . Additionally, the presence of other chemicals in the environment can also influence the action of ®-(-)-Methyl mandelate .

Biochemische Analyse

Biochemical Properties

®-(-)-Methyl mandelate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes facilitate the conversion of mandelic acid derivatives, including ®-(-)-Methyl mandelate, into other compounds through oxidation and reduction reactions. The nature of these interactions involves the binding of ®-(-)-Methyl mandelate to the active sites of these enzymes, where it undergoes catalytic transformations .

Cellular Effects

®-(-)-Methyl mandelate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within cells. Additionally, ®-(-)-Methyl mandelate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of ®-(-)-Methyl mandelate involves its binding interactions with specific biomolecules. For instance, it can act as an inhibitor or activator of enzymes such as mandelate racemase and mandelate dehydrogenase. These interactions result in changes in the enzyme’s activity, leading to alterations in metabolic pathways. Furthermore, ®-(-)-Methyl mandelate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(-)-Methyl mandelate can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to ®-(-)-Methyl mandelate in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ®-(-)-Methyl mandelate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

®-(-)-Methyl mandelate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of ®-(-)-Methyl mandelate within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of ®-(-)-Methyl mandelate can affect its accumulation and activity within cells, influencing its overall efficacy .

Subcellular Localization

®-(-)-Methyl mandelate exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall role in cellular processes .

Eigenschaften

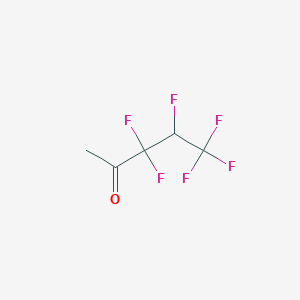

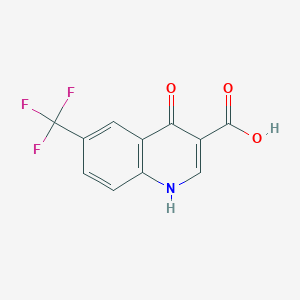

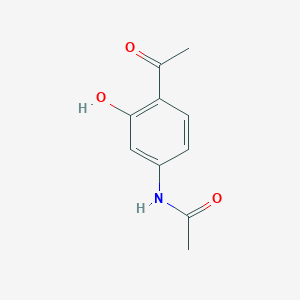

IUPAC Name |

methyl (2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369195 | |

| Record name | (R)-(-)-Methyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20698-91-3 | |

| Record name | (R)-(-)-Methyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-(-)-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing (R)-(-)-Methyl mandelate?

A1: (R)-(-)-Methyl mandelate can be synthesized through several methods, primarily focusing on asymmetric approaches:

- Asymmetric Reduction of Methyl Benzoylformate: This widely explored method employs catalysts like Saccharomyces cerevisiae [, , ], platinum-carbon catalysts modified with cinchonidine [], and osmium tetroxide coordinated by chiral diamines [] to selectively produce the (R)-enantiomer.

- Lipase-Catalyzed Kinetic Resolution: This enzymatic approach utilizes lipases like those from Pseudomonas fluorescens and Burkholderia cepacia to selectively hydrolyze the undesired enantiomer, leaving behind enantiomerically enriched (R)-(-)-Methyl mandelate [, ].

- Other Methods: Researchers have also explored alternative routes, including the use of chiral polypyrrole film-coated electrodes incorporating palladium metal [] and atropoisomeric quinolinium salts as NADH mimics [].

Q2: What factors influence the enantioselectivity of (R)-(-)-Methyl mandelate synthesis?

A2: Several factors play a crucial role in determining the enantiomeric excess during synthesis:

- Catalyst/Enzyme: The choice of catalyst or enzyme dictates the stereochemical outcome. For instance, using S. cerevisiae LH1 resulted in high enantioselectivity, minimally affected by environmental factors [].

- Substrate Structure: Studies on PGA-catalyzed acylations highlighted the impact of substrate structure on the enzyme's catalytic properties [].

- Reaction Conditions: Parameters such as solvent, temperature, and pH can influence both reaction rate and enantioselectivity. For instance, in asymmetric hydrogenation, specific ethers, esters, or benzene as solvents resulted in higher optical yields [].

- In Situ Product Removal: Techniques like resin-based product removal can mitigate substrate and product inhibition, thereby improving yield while maintaining high enantiomeric excess [, ].

Q3: What are the advantages of using biocatalysts for (R)-(-)-Methyl mandelate synthesis?

A3: Biocatalysts, particularly enzymes, offer several advantages:

Q4: What are some potential applications of immobilized enzymes in (R)-(-)-Methyl mandelate production?

A4: Immobilization of enzymes like lipase from Thermomyces lanuginosus on suitable supports offers numerous advantages [, ]:

Q5: What is the significance of rotational spectroscopy in understanding (R)-(-)-Methyl mandelate?

A5: Rotational spectroscopy provides valuable insights into the structure and internal dynamics of (R)-(-)-Methyl mandelate []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.